molecular formula C5H11ClF3N B2597546 5,5,5-Trifluoropentan-1-amine hydrochloride CAS No. 159291-02-8

5,5,5-Trifluoropentan-1-amine hydrochloride

Cat. No.: B2597546
CAS No.: 159291-02-8
M. Wt: 177.6
InChI Key: HQKLHHJGTMOYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoropentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F3N·HCl. It is a fluorinated amine, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentane chain, and an amine group at the other end. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropentan-1-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a pentane chain. One common method is the reaction of 5,5,5-trifluoropentan-1-ol with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various metal catalysts such as nickel or palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropentan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

5,5,5-Trifluoropentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those that require fluorinated groups for enhanced metabolic stability and activity.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-1-amine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoropentan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    5,5,5-Trifluoropentanoic acid: A carboxylic acid derivative with similar fluorinated structure.

    1,1,1-Trifluoropentan-2-amine: A positional isomer with the amine group at a different position.

Uniqueness

5,5,5-Trifluoropentan-1-amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials.

Properties

IUPAC Name

5,5,5-trifluoropentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c6-5(7,8)3-1-2-4-9;/h1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKLHHJGTMOYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.